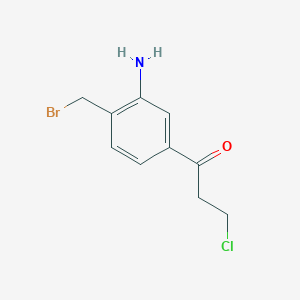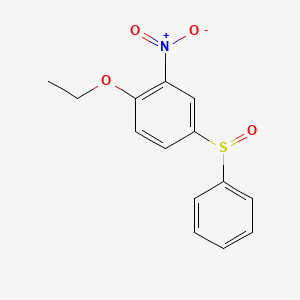
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is an organic compound that features a benzenesulfinyl group, an ethoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfinylation of a benzene derivative followed by nitration and ethoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted benzene compounds, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include oxidative stress, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfinyl derivatives, such as 4-(Benzenesulfinyl)-1-methoxy-2-nitrobenzene and 4-(Benzenesulfinyl)-1-propoxy-2-nitrobenzene .
Uniqueness
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may influence its solubility and interaction with biological targets compared to other similar compounds .
Propiedades
Número CAS |
101241-52-5 |
|---|---|
Fórmula molecular |
C14H13NO4S |
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
4-(benzenesulfinyl)-1-ethoxy-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-14-9-8-12(10-13(14)15(16)17)20(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clave InChI |
XWVGAMLHFMEIHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


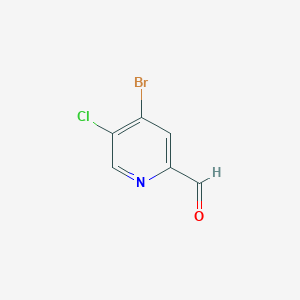
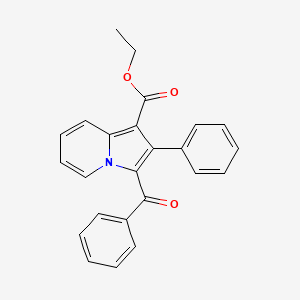

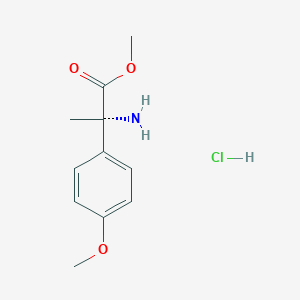

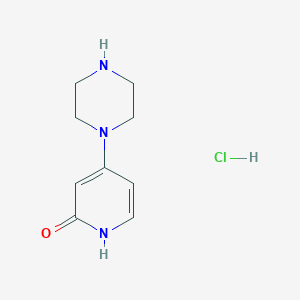
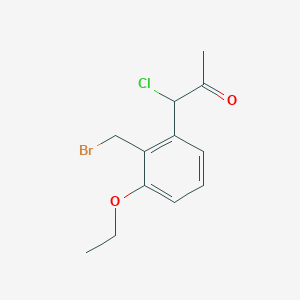
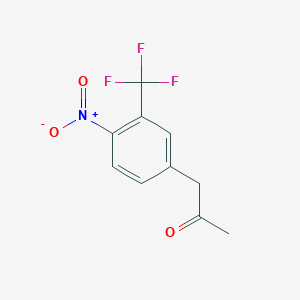
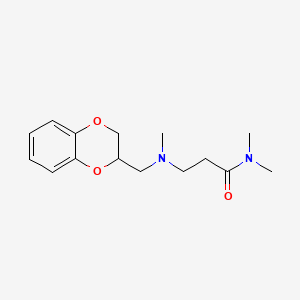
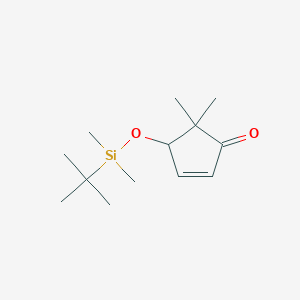
![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)

